molecular formula C14H16O3 B12579516 6-Oxohept-4-en-1-yl benzoate CAS No. 328239-85-6

6-Oxohept-4-en-1-yl benzoate

Cat. No.: B12579516
CAS No.: 328239-85-6
M. Wt: 232.27 g/mol
InChI Key: HJLIHRPIHNMVAL-UHFFFAOYSA-N
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Description

6-Oxohept-4-en-1-yl benzoate is an organic compound that features a benzoate ester linked to a heptenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxohept-4-en-1-yl benzoate typically involves the reaction of a benzoic acid derivative with a heptenone precursor. One common method involves the use of benzyl (6-oxohept-4-en-1-yl)oxycarbamate as an intermediate . The reaction conditions often include the use of dry dichloromethane (DCM) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Oxohept-4-en-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

6-Oxohept-4-en-1-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxohept-4-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxohept-4-en-1-yl benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

328239-85-6

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-oxohept-4-enyl benzoate

InChI

InChI=1S/C14H16O3/c1-12(15)8-4-3-7-11-17-14(16)13-9-5-2-6-10-13/h2,4-6,8-10H,3,7,11H2,1H3

InChI Key

HJLIHRPIHNMVAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

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